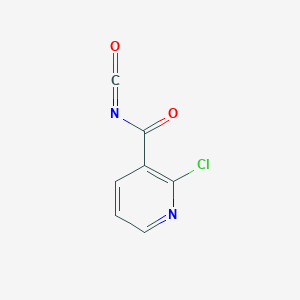
N-Methyl-N-octyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-octyloctanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is particularly interesting due to its long alkyl chains, which can influence its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyloctanamide can be synthesized through the reaction of octanoic acid with N-methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of Octanoyl Chloride: Octanoic acid reacts with thionyl chloride to form octanoyl chloride.
Amidation: Octanoyl chloride then reacts with N-methylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-octyloctanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield octanoic acid and N-methylamine.
Reduction: Reduction of the amide can produce the corresponding amine and alcohol.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Hydrolysis: Octanoic acid and N-methylamine.
Reduction: Octanol and N-methylamine.
Substitution: Various substituted amides depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-octyloctanamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-octyloctanamide involves its interaction with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the amide group can form hydrogen bonds with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-octylacetamide: Similar structure but with a shorter alkyl chain.
N-Methyl-N-decyloctanamide: Similar structure but with a longer alkyl chain.
N-Methyl-N-octylformamide: Similar structure but with a formyl group instead of an octanoyl group.
Uniqueness
N-Methyl-N-octyloctanamide is unique due to its specific combination of long alkyl chains and an amide group, which confer distinct physical and chemical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
76058-03-2 |
|---|---|
Molekularformel |
C17H35NO |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
N-methyl-N-octyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-4-6-8-10-12-14-16-18(3)17(19)15-13-11-9-7-5-2/h4-16H2,1-3H3 |
InChI-Schlüssel |
HWOGZEMOELXVAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)C(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



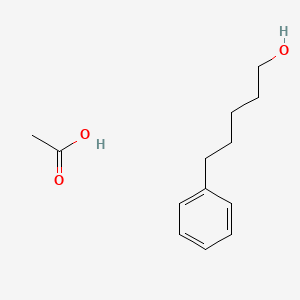
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
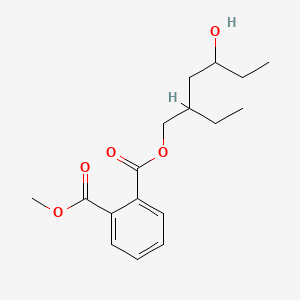
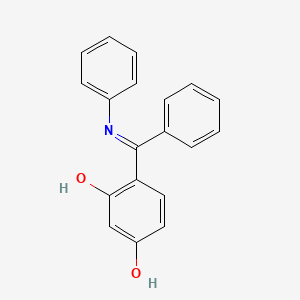


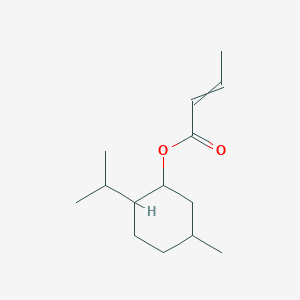
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)

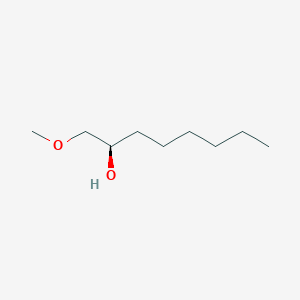

![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
